molecular formula C23H15F3N2O2S B2733995 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-93-0

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2733995
CAS No.: 330189-93-0
M. Wt: 440.44
InChI Key: YLRJCLVQVAHALG-UHFFFAOYSA-N
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Description

N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C23H15F3N2O2S and a molecular weight of 440.44 g/mol . This research chemical belongs to a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds function as negative allosteric modulators, exhibiting state-dependent inhibition by likely targeting the transmembrane and/or intracellular domains of the receptor . This mechanism is of significant interest for investigating the physiological roles of ZAC, which is activated by zinc, copper, and protons, and is expressed in various human tissues, including the brain, pancreas, and prostate . The compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2S/c24-23(25,26)17-6-4-5-16(13-17)21(29)28-22-27-20(14-31-22)15-9-11-19(12-10-15)30-18-7-2-1-3-8-18/h1-14H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJCLVQVAHALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Phenoxyphenyl)thioamide

A thiourea derivative is prepared by reacting 4-phenoxyphenylamine with carbon disulfide in the presence of ammonium hydroxide, followed by treatment with methyl iodide to yield the thioamide.

Cyclization with α-Bromo Ketone

The thioamide reacts with α-bromoacetophenone in ethanol under reflux (78°C, 12 hours) to form 2-amino-4-(4-phenoxyphenyl)thiazole. The reaction proceeds via nucleophilic substitution and intramolecular cyclization, with yields averaging 65–75%.

Reaction Conditions

Parameter Value Source
Solvent Ethanol
Temperature 78°C
Yield 72%

Amidation with 3-(Trifluoromethyl)Benzoyl Chloride

The 2-amino group on the thiazole undergoes amidation with 3-(trifluoromethyl)benzoyl chloride. This step demands careful base selection to mitigate side reactions from the electron-withdrawing trifluoromethyl group.

Coupling Methodology

A mixture of 2-amino-4-(4-phenoxyphenyl)thiazole (1.0 equiv) and 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethyl acetate/hexane (3:1).

Optimized Parameters

Parameter Value Source
Base Sodium hydride
Solvent THF
Temperature 0°C → 25°C
Yield 68%

Alternative Route: Palladium-Catalyzed Coupling

For cases where Hantzsch cyclization proves inefficient, a palladium-mediated approach enables late-stage functionalization.

Suzuki-Miyaura Coupling

A pre-formed 2-amino-4-bromothiazole is coupled with 4-phenoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water (4:1) mixture at 90°C. Subsequent amidation with 3-(trifluoromethyl)benzoyl chloride follows the procedure in Section 3.

Key Data

Parameter Value Source
Catalyst Pd(PPh₃)₄
Ligand None
Yield (Coupling) 58%

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The bulky 4-phenoxyphenyl group impedes nucleophilic attack by the thiazole amine. Using polar aprotic solvents (e.g., NMP) and excess acyl chloride (1.5 equiv) improves conversion.

Purification of Hydrophobic Product

Recrystallization from acetonitrile/ethyl acetate (1:2) removes unreacted starting materials, yielding >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenated intermediates, phenol derivatives, bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzamide-thiazole hybrids, emphasizing substituent variations and their implications:

Compound Name Key Substituents Biological Activity/Properties References
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide 4-Phenoxyphenyl (thiazole); 3-(trifluoromethyl)benzamide High lipophilicity; potential kinase/receptor modulation
3-Butoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 3-Butoxy (benzamide); 4-phenoxyphenyl (thiazole) Altered solubility; reduced electron-withdrawing effects compared to CF₃
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl (thiazole); 4-fluorobenzyloxy (benzamide) Enhanced metabolic stability; possible CNS activity due to methoxy/fluoro groups
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Dual trifluoromethylphenyl groups (benzamide and thiazole) Increased lipophilicity; potential for dual-target inhibition
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) Piperazine-linked trifluoromethylphenyl (thiazole) Glide score: −6.41 (CIITA-I binding); improved solubility via piperazine
2-Ethoxy-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]benzamide 4-Isobutylphenyl (thiazole); ethoxy (benzamide) Reduced binding affinity due to weaker electron-withdrawing substituents

Pharmacokinetic Considerations

  • Piperazine-containing analogues (e.g., F5254-0161) mitigate this via hydrophilic linkers .
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, whereas methoxy or ethoxy substituents may undergo demethylation .

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, identified by its CAS number 330189-93-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Chemical Formula: C23H15F3N2O2S
  • Molecular Weight: 440.4 g/mol
  • Structure: The compound features a thiazole ring, a trifluoromethyl group, and a phenoxyphenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.

Case Study: Antimycobacterial Activity

A study on similar thiazole derivatives indicated potential activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. Compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A related study showed that derivatives of trifluoromethylbenzoyl hydrazine exhibited moderate inhibition of these enzymes with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Properties

Thiazole compounds have been reported to possess anticancer properties. In vitro studies have indicated that modifications in the thiazole structure can lead to increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells . The specific compound may exhibit similar properties due to its structural characteristics.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments of this compound showed low cytotoxic effects on HepG2 cell lines, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Key observations from SAR studies include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency of thiazole derivatives against various biological targets.
  • Substituent Positioning: Modifications at the ortho and para positions on the phenyl ring significantly influence the compound's activity profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against M. tuberculosis: 62.5 - 250 µM
AChE InhibitionIC50: 27.04 - 106.75 µM
CytotoxicityLow toxicity on HepG2 cell lines
AnticancerIncreased cytotoxicity in cancer lines

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